molecular formula C17H17ClFNO2S B2935956 2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1797140-30-7

2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2935956
CAS No.: 1797140-30-7
M. Wt: 353.84
InChI Key: BTFGTHHCILKJPK-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with chloro, fluoro, oxan-4-yl, and thiophen-2-ylmethyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions.

    Attachment of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(oxan-4-yl)benzamide
  • 2-chloro-6-fluoro-N-[(thiophen-2-yl)methyl]benzamide
  • 6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide

Uniqueness

The unique combination of substituents in 2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide may confer distinct chemical and biological properties compared to its analogs. These differences can be explored through comparative studies on their reactivity, stability, and biological activity.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c18-14-4-1-5-15(19)16(14)17(21)20(11-13-3-2-10-23-13)12-6-8-22-9-7-12/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFGTHHCILKJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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